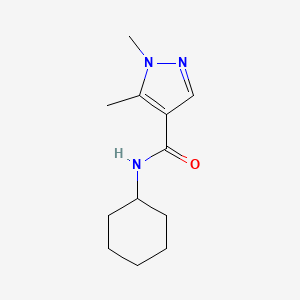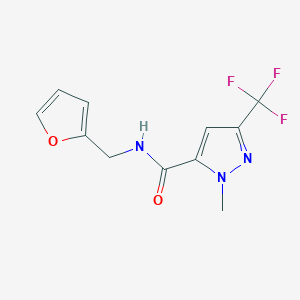amine](/img/structure/B7459448.png)
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine, also known as MPPE, is a compound that has gained attention in recent years due to its potential applications in scientific research. MPPE is a derivative of pyrazole and has been studied for its ability to modulate certain biological pathways. In
Wirkmechanismus
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is not fully understood. However, it is believed to modulate the activity of certain receptors, such as adrenergic and dopaminergic receptors. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to have various biochemical and physiological effects. In animal studies, [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine in lab experiments is its ability to modulate certain biological pathways, such as neurotransmitter activity and cancer cell growth. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine is its limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in the treatment of certain cancers, such as breast and lung cancer. Future research may also focus on the development of new derivatives of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine with improved efficacy and selectivity.
Synthesemethoden
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in anhydrous ethanol and can be carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine.
Wissenschaftliche Forschungsanwendungen
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been studied for its potential applications in various scientific research fields. One of the most notable applications is in the field of neuroscience. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in various neurological disorders. [(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-11-13(10-15-16)9-14-8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJOJZFKNYMHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)


![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)

